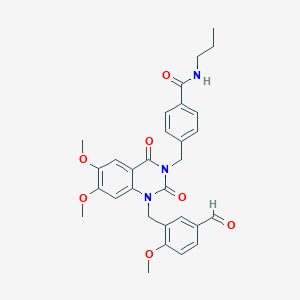

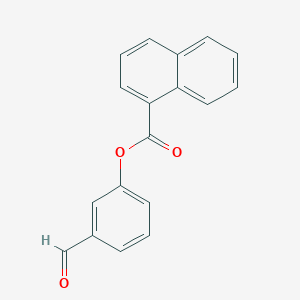

![molecular formula C12H14BrFN2 B3005155 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1592922-33-2](/img/structure/B3005155.png)

2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline" is not directly mentioned in the provided papers. However, the papers do discuss various quinoxaline derivatives, which are heterocyclic compounds that have been studied for their diverse chemical properties and potential applications in different fields, including fluorescence, sensing, and antimicrobial activity .

Synthesis Analysis

The synthesis of quinoxaline derivatives can involve multistep reactions starting from simple precursors such as 1-fluoro-2-nitrobenzene and amino acids, as seen in the synthesis of hexahydro-1H-pyrazino[1,2-a]quinoxalines . Another approach is the condensation of bromothiazolo[4,5-b]quinoxaline with arylaldehydes to produce fluorescent dyes . These methods highlight the versatility in synthesizing substituted quinoxalines, which could be adapted to synthesize the compound .

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of structural diversity due to the presence of different substituents on the quinoxaline core. The presence of bromo, fluoro, or other substituents can significantly affect the electronic properties and reactivity of these compounds . The molecular structure of quinoxaline derivatives is crucial for their potential applications, such as sensing or antimicrobial activity.

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions, including fluorescence derivatization reactions for carboxylic acids in high-performance liquid chromatography . They can also act as sensors for picric acid through fluorescence quenching . The reactivity of these compounds is influenced by the nature and position of substituents on the quinoxaline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For instance, the presence of bromo and fluoro substituents can enhance the lipophilicity and electronic properties of these compounds . The fluorescence properties of quinoxaline derivatives can be tuned by modifying the substituents, which is useful for developing new fluorescent materials and sensors .

Applications De Recherche Scientifique

Synthesis and Characterization

- Fluorinated derivatives of quinoxalines have been synthesized through various condensation reactions, indicating the potential of 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline in chemical synthesis and modification (Charushin et al., 2001).

Organic Synthesis

- The compound's structure allows for the selective chlorination and bromination of its derivatives, demonstrating its utility in diverse chemical transformations (Le et al., 2021).

Pharmaceutical Research

- Quinoxalines, including compounds like 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline, are noted for their pharmacological applications, particularly in the synthesis of organic salts with potential pharmacological properties (Faizi et al., 2018).

Bioorganic Chemistry

- Bromo-substituted quinoxalines, a category to which the subject compound belongs, have been synthesized and shown to have significant antibacterial activity, underscoring their potential in developing new antibacterial agents (Ishikawa et al., 2012).

Molecular Modeling and Anticancer Activity

- Synthesis and study of quinoxaline derivatives, including bromo and fluoro-substituted ones, have been conducted for potential anticancer activity, highlighting the compound's relevance in cancer research (Abbas et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

2-bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFN2/c13-9-5-12-11(6-10(9)14)15-7-8-3-1-2-4-16(8)12/h5-6,8,15H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITCSAFWDBAQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CNC3=CC(=C(C=C32)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)

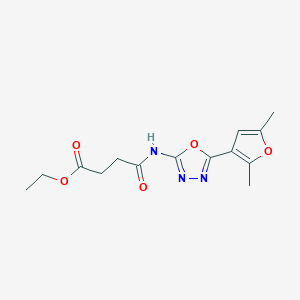

![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)

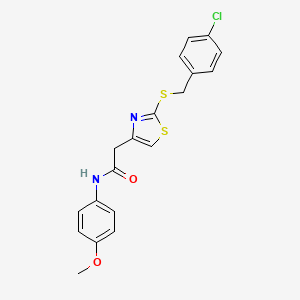

![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)

![9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole](/img/structure/B3005084.png)

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)

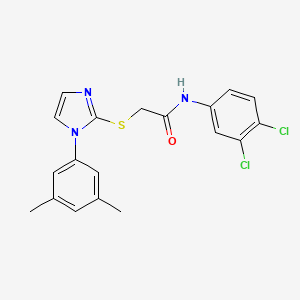

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)

![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)

![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)